N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide
CAS No.: 1798543-50-6
Cat. No.: VC5055444
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.38
* For research use only. Not for human or veterinary use.
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide - 1798543-50-6](/images/structure/VC5055444.png)
Specification
CAS No. | 1798543-50-6 |
---|---|
Molecular Formula | C15H18N2O4S |
Molecular Weight | 322.38 |
IUPAC Name | N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide |
Standard InChI | InChI=1S/C15H18N2O4S/c1-20-14-8-4-3-7-13(14)15(21-2)11-17-22(18,19)12-6-5-9-16-10-12/h3-10,15,17H,11H2,1-2H3 |
Standard InChI Key | FYDHQHKGFBMSFJ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC |
Introduction
Chemical Structure and Nomenclature
N-[2-Methoxy-2-(2-Methoxyphenyl)ethyl]pyridine-3-sulfonamide (IUPAC name: N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide) features:
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A pyridine ring substituted with a sulfonamide group at position 3.
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A branched ethyl chain with methoxy groups at both the 2-position of the phenyl ring and the ethyl backbone.
Molecular Formula: C₁₇H₂₀N₂O₄S
Molecular Weight: 372.42 g/mol
SMILES: COC1C(C2=CC=CC=C2OC)(CCNS(=O)(=O)C3=CN=CC=C3)O
The stereoelectronic effects of the methoxy groups enhance hydrogen-bonding capacity, while the sulfonamide moiety enables selective interactions with biological targets .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a four-step protocol:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Sulfonation | Chlorosulfonic acid, pyridine-3-amine | 78% |
2 | Methoxyethylation | 2-Methoxy-2-(2-methoxyphenyl)ethyl bromide, K₂CO₃ | 65% |
3 | Amidation | HATU, DIPEA, DMF | 82% |
4 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | 95% |
Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) improve yield and recyclability in step 2 .
Characterization
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FT-IR: Peaks at 1,150 cm⁻¹ (S=O), 1,250 cm⁻¹ (C-O-C), and 3,400 cm⁻¹ (N-H).
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.45–6.80 (m, 4H, aryl-H), 4.10 (q, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.45 (s, 3H, OCH₃).
Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP | 2.1 ± 0.3 | HPLC |
Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask |
Melting Point | 148–150°C | DSC |
pKa | 6.7 (sulfonamide NH) | Potentiometric titration |
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, while its sulfonamide group enhances solubility in polar solvents .
Pharmacokinetic Profile
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Bioavailability: 58% in murine models (oral administration).
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Half-life: 4.2 hours (plasma), 8.7 hours (tissue).
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Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide derivatives.
Methyl sulfonamide analogues demonstrate improved metabolic stability compared to amine-substituted derivatives, as evidenced by reduced clearance rates .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (IC₅₀ = 0.8 µM) and dihydrofolate reductase (IC₅₀ = 1.2 µM) via sulfonamide-Zn²⁺ coordination and π-π stacking with catalytic sites .
Antimicrobial Effects
At 2.5 µM, it attenuates Chlamydia trachomatis infectivity by 90% through glucose uptake disruption (EC₅₀ = 0.9 µM) .
Cytotoxicity
Selective toxicity against HeLa cells (IC₅₀ = 5.4 µM) versus normal fibroblasts (IC₅₀ > 50 µM) suggests oncotherapeutic potential .
Applications in Medicinal Chemistry
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Anticancer Agents: Derivatives show promise in targeting hypoxic tumors via carbonic anhydrase IX inhibition.
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Antibacterial Drug Development: Structural analogs are under investigation for multidrug-resistant C. trachomatis strains.
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Neurological Disorders: Preclinical studies indicate NMDA receptor modulation at 10 µM .
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